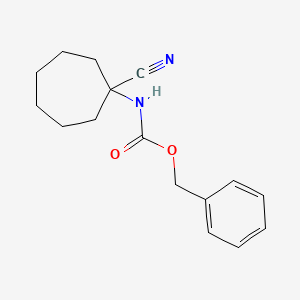

Benzyl N-(1-cyanocycloheptyl)carbamate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

benzyl N-(1-cyanocycloheptyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c17-13-16(10-6-1-2-7-11-16)18-15(19)20-12-14-8-4-3-5-9-14/h3-5,8-9H,1-2,6-7,10-12H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVNCXWIBNQUCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(C#N)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of 1 Aminocycloheptanecarbonitrile:the Classical Method for Synthesizing α Aminonitriles is the Strecker Reaction.mdpi.comtraditional Strecker Syntheses Often Use Stoichiometric Amounts of Highly Toxic Cyanide Salts.bohrium.comresearchgate.netmodern, Greener Alternatives Focus On:

Catalytic Cyanide Sources: Utilizing less toxic and easy-to-handle cyanide sources, such as hexacyanoferrate or even α-amino acids, which can release cyanide in situ under specific catalytic conditions. rsc.org

Solvent-Free and Aqueous Conditions: Performing the reaction under solvent-free conditions or in water to reduce reliance on volatile organic compounds (VOCs). mdpi.com Succinic acid has been proposed as an efficient organocatalyst for Strecker reactions under solvent-free conditions. mdpi.com

Organocatalysis: Employing small organic molecules as catalysts, which are often less toxic and more environmentally friendly than their metal-based counterparts. mdpi.com

Formation of the Benzyl Carbamate:the Conventional Method for Creating the Carbamate Linkage Involves Reacting the Amine with Benzyl Chloroformate, Which is Typically Derived from the Highly Toxic Gas Phosgene.wikipedia.orgchemicalbook.comsustainable Alternatives Are Actively Being Developed:

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is key to achieving high efficiency and selectivity in the synthesis of complex molecules. For Benzyl N-(1-cyanocycloheptyl)carbamate, catalytic innovation can be applied to both the formation of the α-aminonitrile core and the carbamate (B1207046) functionalization.

The synthesis of the 1-aminocycloheptanecarbonitrile (B1283179) precursor via the Strecker reaction can be significantly enhanced by various catalytic systems. While traditional methods may proceed without a catalyst, modern approaches utilize catalysts to improve yields, reduce reaction times, and enable enantioselectivity. mdpi.comresearchgate.net

| Catalyst Type | Examples | Advantages | Potential Application for Cycloheptanone |

| Transition Metal Catalysts | Fe, Cu, Rh, Ru, Co | High activity, can enable C-H bond functionalization routes. mdpi.com | Catalyzing the direct cyanation of cycloheptylamine (B1194755) derivatives. |

| Organocatalysts | Thiourea derivatives, Succinic Acid, Chiral Amides | Environmentally benign, low toxicity, potential for high enantioselectivity. mdpi.com | Enantioselective Strecker reaction of cycloheptanone to yield a chiral aminonitrile. |

| Heterogeneous Catalysts | Metal-Organic Frameworks (MOFs), Ni-promoted Fe3O4 | Easy separation and recyclability, potential for flow chemistry applications. rsc.orgresearchgate.net | A recyclable catalyst for the continuous flow synthesis of 1-aminocycloheptanecarbonitrile. |

For the subsequent carbamate formation, novel catalysts are being developed to avoid harsh reagents. Bifunctional organocatalysts have been designed to capture CO2 and facilitate its reaction with amines and alcohols to form cyclic carbamates, a strategy that could be adapted for acyclic analogues. nih.govnih.gov Similarly, magnetic nickel-promoted iron oxide catalysts have shown high efficacy in synthesizing N-substituted carbamates and can be easily recovered and reused. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The complexity of optimizing chemical reactions, which involves navigating a high-dimensional space of variables like temperature, solvent, catalyst, and concentration, makes it an ideal area for the application of artificial intelligence (AI) and machine learning (ML). beilstein-journals.org These technologies can accelerate the discovery of optimal reaction conditions with fewer experiments than traditional methods. chemrxiv.org

For the synthesis of this compound, an ML-driven workflow could be implemented:

Data Collection: A high-throughput experimentation (HTE) platform would be used to perform the reaction under a wide range of conditions, varying catalysts, ligands, solvents, and temperatures. beilstein-journals.orgchemrxiv.org

Model Training: An ML model, such as a random forest or neural network, would be trained on this dataset. The model learns the complex relationships between the reaction inputs (represented by molecular and physical descriptors) and the outcomes (yield, selectivity). chemrxiv.org

Predictive Optimization: The trained model can then predict the outcome of new, untested reaction conditions. Optimization algorithms can use these predictions to intelligently suggest the next set of experiments most likely to yield improved results, efficiently guiding the research toward the global optimum. beilstein-journals.org

Generality and Scope: ML models can also help identify which catalysts or conditions are most robust across multiple substrates, accelerating the development of a general synthetic methodology. chemrxiv.org

This approach could rapidly identify the ideal catalyst and conditions for coupling 1-aminocycloheptanecarbonitrile with a benzylating agent, maximizing the yield of this compound while minimizing resource-intensive trial-and-error experimentation.

Advanced Methodologies for the Preparation and Functionalization of Highly Substituted Cyano-Cyclic Systems

The seven-membered ring of this compound presents a synthetic challenge. Advanced methodologies for constructing such medium-sized rings are of significant interest.

The Thorpe-Ziegler Reaction: This intramolecular condensation of dinitriles is a powerful classical method for forming large rings, including five- to eight-membered rings. chem-station.comwikipedia.org A suitable long-chain dinitrile could be cyclized using a strong base to form a 2-cyanocycloheptanimine, which upon hydrolysis would yield 2-oxocycloheptanecarbonitrile, a key precursor to the required 1-aminocycloheptanecarbonitrile. The work of Karl Ziegler was foundational in using this method with high dilution techniques to favor intramolecular cyclization and achieve good yields for macrocyclic ketones. wikipedia.org

The resulting α-aminonitrile moiety is a versatile functional group, acting as a valuable building block for further molecular complexity. researchgate.net The cyano group in this compound is not merely a structural feature but a reactive handle for further derivatization:

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid or an amide, yielding novel amino acid or amino amide derivatives with a cycloheptyl backbone.

Reduction: The nitrile can be reduced to a primary amine, creating a diamine structure.

Cyclization: The nitrile can participate in cyclization reactions with adjacent functional groups to construct fused heterocyclic systems. Multicomponent reactions involving aminomalononitrile (B1212270) have been used to create diverse imidazole (B134444) and purine (B94841) derivatives, highlighting the synthetic potential of the α-aminonitrile scaffold. nih.gov

Potential for Derivatization into Materials with Unique Chemical Properties

While often studied in the context of pharmaceuticals, the carbamate functional group is also the defining linkage in polyurethanes, one of the most versatile classes of polymers. nih.gov this compound could serve as a unique monomer or a precursor to monomers for advanced materials.

Polymer Synthesis: The molecule could potentially be incorporated into polymers. For instance, after modification of the benzyl group or reduction of the cyano group to an amine, the resulting di-functional molecule could be used as a monomer in step-growth polymerization to create novel polyurethanes or polyamides. The bulky and flexible cycloheptyl group would be expected to influence the physical properties of the resulting polymer, such as its glass transition temperature, solubility, and mechanical strength.

Functional Materials: Carbamate derivatives of polysaccharides like cellulose (B213188) and amylose (B160209) are widely used as chiral stationary phases (CSPs) for chromatographic separations. wikipedia.org By analogy, this compound could be grafted onto a support material like silica. The combination of the rigid benzyl group, the polar carbamate and nitrile groups, and the chiral potential at the quaternary carbon could lead to materials with unique surface-binding properties, suitable for applications in separation science or heterogeneous catalysis.

Supramolecular Chemistry: Adamantane-containing carbamates and ureas are used as building blocks in supramolecular chemistry. nih.gov The defined three-dimensional structure of the cycloheptyl ring in this compound could be exploited to direct the assembly of complex, ordered supramolecular architectures through non-covalent interactions like hydrogen bonding.

Elucidating Reactivity and Mechanistic Pathways of Benzyl N 1 Cyanocycloheptyl Carbamate

Advanced Studies on Carbamate (B1207046) Group Reactivity and Transformations

The benzyl (B1604629) carbamate group, often utilized as a protecting group for amines in organic synthesis, possesses a rich and varied reaction chemistry. chemicalbook.com Its reactivity is centered around the carbamate linkage, which features a nitrogen atom and a carbonyl group, both of which exhibit unique reactivity profiles.

Investigation of Selective Cleavage and Deprotection Mechanisms of the Benzyl Carbamate

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines, and its selective removal is a critical step in many synthetic pathways. chemicalbook.comtotal-synthesis.com A variety of methods have been developed for the deprotection of the N-Cbz group, each with its own mechanism and conditions.

The most common method for Cbz deprotection is catalytic hydrogenolysis. total-synthesis.com This reaction typically employs a palladium catalyst on a carbon support (Pd/C) with hydrogen gas (H₂). total-synthesis.comresearchgate.net The mechanism involves reduction with H₂, which releases toluene (B28343) and the unstable carbamic acid, which then readily decarboxylates to yield the free amine. total-synthesis.com Transfer hydrogenation, using H₂ donors, offers an alternative to using pressurized hydrogen gas. total-synthesis.com A convenient method for in situ hydrogen generation involves the use of sodium borohydride (B1222165) (NaBH₄) with catalytic Pd-C in methanol (B129727), which can achieve rapid and high-yield deprotection. researchgate.net Another approach uses triethylsilane with Pd/C to generate molecular hydrogen for the reduction. organic-chemistry.org

Acidic conditions can also cleave the Cbz group, although this often requires harsh conditions such as excess hydrogen chloride (HCl) or hydrogen bromide (HBr). total-synthesis.com The mechanism proceeds through protonation of the carbamate followed by an Sɴ2-type displacement and decarboxylation. total-synthesis.com Milder acidic methods have been developed, such as using aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which can selectively deprotect the N-Cbz group even in the presence of other acid-sensitive groups like N/O-benzyl ethers. acs.org

Nucleophilic cleavage protocols provide further alternatives. A combination of 2-mercaptoethanol (B42355) and potassium phosphate (B84403) in N,N-dimethylacetamide can effectively deprotect Cbz-protected amines. organic-chemistry.orgorganic-chemistry.org Other methods include the use of low-carbon alcohols like methanol or ethanol, or reagents such as diethylenetriamine (B155796) and tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF. organic-chemistry.orgeurekaselect.com Recently, two-step linker cleavage involving a tandem 1,6-1,2-elimination has been reported for benzyl ammonium (B1175870) carbamates. nih.gov Biocatalytic methods, employing enzymes like esterases, are also emerging as selective deprotection strategies. acs.org

| Reagent(s) | Conditions | Mechanism Type | Reference |

|---|---|---|---|

| H₂, Pd/C | Atmospheric or elevated pressure, various solvents (e.g., MeOH) | Catalytic Hydrogenolysis | total-synthesis.comresearchgate.net |

| NaBH₄, Pd/C | Methanol, room temperature | In Situ Hydrogenolysis | researchgate.net |

| AlCl₃, HFIP | Room temperature | Lewis Acid Catalysis | acs.org |

| 2-Mercaptoethanol, K₃PO₄ | N,N-dimethylacetamide, 75 °C | Nucleophilic Cleavage | organic-chemistry.orgorganic-chemistry.org |

| Methanol / Ethanol | - | Alcoholysis | eurekaselect.com |

| Diethylenetriamine | - | Nucleophilic Cleavage | organic-chemistry.org |

Nucleophilic and Electrophilic Reactivity Profiles of the Carbamate Carbonyl and Nitrogen Centers

The reactivity of the carbamate functional group is characterized by the dual nature of its carbonyl and nitrogen centers. The carbonyl carbon is inherently electrophilic due to the polarization of the C=O bond, where the more electronegative oxygen atom draws electron density away from the carbon. quora.comlibretexts.org This partial positive charge makes the carbonyl carbon susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.comyoutube.com

Nucleophilic addition to the carbonyl carbon is a fundamental reaction, proceeding through a tetrahedral intermediate. masterorganicchemistry.comyoutube.com The reaction can be initiated by strong nucleophiles under basic or neutral conditions. youtube.com Even weak nucleophiles, such as alcohols, can react effectively if the carbonyl oxygen is first protonated by an acid, which significantly enhances the electrophilicity of the carbonyl carbon. youtube.com

Conversely, the carbamate nitrogen possesses a lone pair of electrons, giving it nucleophilic and basic properties. However, the reactivity of this lone pair is attenuated by delocalization into the adjacent carbonyl group. youtube.com This resonance effect lowers the basicity of the nitrogen compared to a typical amine. youtube.com Despite this reduced nucleophilicity, the nitrogen can participate in electrophilic amination reactions. wikipedia.orgresearchgate.net Protonation of the nitrogen atom is a key step in certain C–N bond cleavage mechanisms, often facilitated by strong acids. nih.gov The nitrogen can also react with electrophiles, leading to derivatization or, in the case of metal carbamates, potential attack at the nitrogen or oxygen atoms depending on the electrophile and reaction conditions. nih.gov

Rearrangement Reactions and Fragmentations Involving the Carbamate Linkage

The carbamate linkage can be both a product of and a participant in molecular rearrangements. Two significant named reactions that can lead to the formation of carbamates are the Curtius and Hofmann rearrangements. Both reactions proceed through an isocyanate intermediate.

Hofmann Rearrangement : This reaction converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org The process involves the treatment of the amide with bromine and a strong base, which generates an isocyanate intermediate. wikipedia.orgtcichemicals.com If this isocyanate is trapped with an alcohol, it forms a stable carbamate. wikipedia.orgtcichemicals.com

Curtius Rearrangement : This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate. wikipedia.orgorganic-chemistry.org Similar to the Hofmann rearrangement, trapping the isocyanate intermediate with an alcohol or amine yields a carbamate or a urea (B33335) derivative, respectively. wikipedia.orgorganic-chemistry.orgchemicalbook.com

Aryl carbamates can undergo the Snieckus–Fries rearrangement, where an ortho-metalated aryl carbamate rearranges to an ortho-acylated phenol. acs.org

Fragmentation of the carbamate group is another important mechanistic pathway. Under basic conditions, carbamates derived from primary amines can fragment to release an isocyanate and an alcohol. acs.org Mass spectrometry studies of various carbamate compounds, such as pesticides, have identified characteristic fragmentation patterns. nih.govoup.com For many N-methyl carbamates, a common fragmentation involves the neutral loss of methyl isocyanate (CH₃NCO), corresponding to a loss of 57 Da. nih.gov Studies on reductively triggered fragmentation of 4-nitrobenzyl carbamates have shown that the release of the amine leaving group can be influenced by pH and can involve reactive intermediates like iminoquinomethanes. rsc.org

Intrinsic Reactivity of the 1-Cyanocycloheptyl Substructure

Electronic Influence of the Cyano Group on Adjacent Centers and Ring Stability

The cyano (nitrile) group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the C≡N triple bond. libretexts.org This creates a strong dipole moment, rendering the nitrile carbon electrophilic. libretexts.org In Benzyl N-(1-cyanocycloheptyl)carbamate, the cyano group is attached to the same carbon as the carbamate nitrogen. This geminal substitution pattern profoundly influences the electronic character of this quaternary carbon center. The electron-withdrawing effect of the cyano group can increase the electrophilicity of the adjacent carbon, potentially influencing reactions at this site. libretexts.orgvulcanchem.com

The stability of cycloalkanes is determined by a combination of angle strain, torsional strain (eclipsing interactions), and steric (van der Waals) strain. fiveable.mepressbooks.pub Cycloheptane (B1346806), unlike smaller rings, is not planar and adopts several flexible conformations, such as the twist-chair and twist-boat, to minimize these strains. pressbooks.publibretexts.org The presence of substituents forces the ring into preferred conformations to reduce steric hindrance. khanacademy.org The bulky benzyl carbamate group and the linear cyano group attached to the same carbon atom will have a significant impact on the conformational equilibrium of the cycloheptyl ring, favoring conformations that minimize unfavorable steric interactions. The stability of the ring itself is affected by these substituents, which can alter the balance of strains within the seven-membered ring structure. fiveable.melibretexts.org

Stereochemical Outcomes of Reactions on the Cycloheptyl Ring System

Reactions occurring on the cycloheptyl ring are subject to stereochemical control dictated by the ring's three-dimensional structure. libretexts.orgyoutube.com Cycloheptane and its derivatives exist as a mixture of rapidly interconverting conformers. reed.edu However, the bulky substituents in this compound will likely lock the ring into a limited set of low-energy conformations.

Any reaction at a prochiral center on the ring or any addition to the ring will be influenced by the steric accessibility of the ring faces. The existing substituents can shield one face of the ring, directing incoming reagents to the opposite, less hindered face. This principle is fundamental to achieving stereoselectivity in reactions on cyclic systems. reed.edu

Furthermore, stereoelectronic effects, which involve the alignment of molecular orbitals, can play a crucial role. pitt.edu For instance, the trajectory of a nucleophile attacking a functional group on the ring may be determined by the optimal orbital overlap with the relevant anti-bonding orbital, a pathway that is highly dependent on the ring's conformation. pitt.edu Studies on related fused cycloheptenone systems have shown that the stereochemical outcome of reactions can be controlled by directing the approach of reagents to a specific face of the reactive, non-planar ring system. researchgate.net Therefore, the stereochemical outcomes of reactions involving the 1-cyanocycloheptyl substructure are expected to be highly dependent on the preferred conformation of the ring and the steric and electronic directing effects of the geminal cyano and carbamate groups.

Ring Expansion and Contraction Methodologies

The chemical architecture of this compound, featuring a geminal cyano and a protected amino group on a seven-membered ring, suggests potential for synthetically valuable ring expansion and contraction reactions. These transformations are critical in organic synthesis for accessing diverse and complex molecular scaffolds. While direct studies on this specific molecule are absent, its reactivity can be inferred from well-established methodologies applied to similar structural motifs, particularly those derived from α-amino nitriles.

One of the most relevant potential transformations is a variation of the Tiffeneau-Demjanov rearrangement . This reaction classically involves the diazotization of a primary amine of a 1-aminomethyl-cycloalkanol with nitrous acid, leading to a ring-expanded ketone. For this compound, a multi-step sequence would be necessary to generate the requisite reactive intermediate. This would likely involve:

Deprotection of the carbamate: Removal of the benzyl carbamate (Cbz) group to liberate the free amine. This is typically achieved through methods like hydrogenolysis or treatment with strong acids, although care must be taken to avoid unintended side reactions with the cyano group.

Reduction of the nitrile: The cyano group would need to be reduced to a primary amine, for example, using a reducing agent like lithium aluminum hydride (LiAlH4), to form a 1-(aminomethyl)cycloheptanamine derivative.

Diazotization and rearrangement: Treatment of the resulting diamine with nitrous acid could then initiate the Tiffeneau-Demjanov rearrangement. The diazotization of the exocyclic primary amine would form a diazonium salt, which, upon loss of nitrogen gas, would generate a primary carbocation. A subsequent 1,2-alkyl shift from the cycloheptyl ring to the exocyclic carbon would lead to a ring-expanded cyclooctanone.

Alternatively, a more direct, albeit less precedented, pathway could involve the transformation of the nitrile group itself. For instance, partial reduction of the nitrile to an imine, followed by hydrolysis, could yield a protected α-amino ketone. Such intermediates are known to undergo various rearrangements, although ring expansion might not be the primary pathway without specific reagents to promote it.

Ring contraction methodologies for this system are less obvious from its structure. Typically, ring contractions like the Favorskii rearrangement require an α-halo ketone, which is not immediately accessible from this compound without significant functional group manipulation.

| Hypothetical Transformation | Required Steps | Potential Product | Key Related Reaction |

| Ring Expansion | 1. Cbz deprotection2. Nitrile reduction to amine3. Diazotization | Cyclooctanone | Tiffeneau-Demjanov Rearrangement |

| Functional Group Conversion | 1. Partial nitrile reduction2. Hydrolysis | Benzyl N-(2-oxocycloheptyl)carbamate | - |

Interplay between Functional Groups: Synergistic and Antagonistic Effects on Reactivity

The reactivity of this compound is governed by the intricate interplay between its three key components: the cycloheptyl ring, the cyano group, and the benzyl carbamate moiety. These functional groups can exert both synergistic and antagonistic effects on the molecule's stability and reaction pathways.

Remote Substituent Effects on Carbamate Stability and Reactivity

The benzyl carbamate (Cbz) group is a widely used protecting group for amines due to its general stability and the various methods available for its removal. organic-chemistry.org Its stability and reactivity in this compound are influenced by the other functional groups present.

Electronic Effects:

The cyano group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. This inductive effect can influence the carbamate group in several ways:

Stabilization of the carbamate: The electron-withdrawing nature of the cyano group can decrease the electron density on the carbamate nitrogen, potentially making it less susceptible to certain electrophilic attacks.

Influence on cleavage: Conversely, this electronic pull might affect the ease of Cbz group removal. For instance, during acid-catalyzed deprotection, the protonation of the carbamate oxygen is a key step. The electron-withdrawing cyano group could disfavor this protonation, potentially requiring harsher conditions for cleavage compared to a simple alkyl-substituted carbamate. During hydrogenolysis, the electronic environment around the benzylic position is crucial, and while the effect is more remote, it could subtly influence the rate of cleavage.

Steric Effects:

The geminal arrangement of the cyano and carbamate groups on the same carbon of the cycloheptyl ring creates a sterically hindered environment. This can have significant consequences for reactivity:

Hindrance to nucleophilic attack: The bulky benzyl carbamate group can shield the cyano group from attack by nucleophiles.

Conformational constraints: The cycloheptyl ring is conformationally flexible. The bulky substituents may favor certain conformations that could either facilitate or hinder access to the reactive centers of the functional groups.

A study on the reaction of benzyl cations with acetonitrile (B52724) highlighted how both steric and electronic effects can influence nucleophilic attack on related nitrilium ions. researchgate.net

Cyclization and Cascade Reactions Initiated by Components of this compound

The juxtaposition of the cyano and carbamate functionalities on the cycloheptyl scaffold opens up possibilities for intramolecular cyclization and cascade reactions, leading to the formation of novel heterocyclic systems. While no specific examples for this exact molecule exist, analogous reactions provide a basis for speculation.

A potential cascade reaction could be initiated by the partial reduction of the cyano group. For example, reduction to a primary amine, followed by intramolecular cyclization with the carbamate carbonyl group, could lead to the formation of a bicyclic urea derivative. The feasibility of such a reaction would depend on the conformational preferences of the cycloheptyl ring, which must allow the newly formed amine to approach the carbamate carbonyl.

Another hypothetical pathway could involve the activation of the carbamate. For instance, under certain conditions, intramolecular attack of the nitrile nitrogen onto an activated form of the carbamate could potentially lead to a bicyclic system containing a six-membered ring. However, this is a less common reaction pathway.

More plausible are cascade reactions that involve the participation of both the cyano and carbamate groups in a multi-step sequence. For example, a reaction could be initiated at the cyano group, leading to an intermediate that then undergoes a cyclization involving the carbamate. Research on Strecker-derived N-acylated α-aminonitriles has shown the versatility of this class of compounds in synthesis. acs.org

Advanced Spectroscopic and Structural Characterization for In Depth Chemical Understanding

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis

High-resolution NMR spectroscopy is an indispensable tool for the structural and dynamic investigation of Benzyl (B1604629) N-(1-cyanocycloheptyl)carbamate in solution.

While one-dimensional (1D) NMR provides initial data, the complexity of the Benzyl N-(1-cyanocycloheptyl)carbamate spectrum, particularly the overlapping signals of the cycloheptyl protons, requires two-dimensional (2D) NMR techniques for unambiguous assignment. Experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are critical. columbia.educolumbia.edulibretexts.orgsdsu.edu

An HSQC experiment correlates proton signals with their directly attached carbon atoms, allowing for the clear assignment of each C-H pair. columbia.educolumbia.edu For this compound, this would distinguish the benzylic (O-CH₂) protons from the various methylene (B1212753) (CH₂) groups within the cycloheptyl ring.

An HMBC experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for piecing together the molecular framework. columbia.educolumbia.edu Key expected HMBC correlations would include the correlation between the benzylic protons and the carbamate (B1207046) carbonyl carbon, as well as correlations from the cycloheptyl protons to the quaternary carbon (C1) and the cyano carbon. These correlations confirm the connectivity between the benzyl, carbamate, and cyanocycloheptyl moieties. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| Carbamate C=O | - | ~154 | Benzylic CH₂, NH |

| Benzylic CH₂ | ~5.1 | ~67 | Carbamate C=O, Aromatic C(ipso) |

| Aromatic C(ipso) | - | ~136 | Benzylic CH₂, Aromatic CH(ortho) |

| Aromatic CH(ortho, meta, para) | ~7.3-7.4 | ~128-129 | Correlations within the aromatic ring |

| Carbamate NH | ~5.0 (broad) | - | Carbamate C=O, Cycloheptyl C1 |

| Cycloheptyl C1 | - | ~60 | NH, Cycloheptyl CH₂(α) |

| Cyano C≡N | - | ~120 | Cycloheptyl CH₂(α) |

| Cycloheptyl CH₂(α, β, γ) | ~1.5-2.2 | ~25-40 | Correlations within the cycloheptyl ring, correlations to C1 and C≡N from α-protons |

The carbamate C-N bond possesses significant double-bond character due to resonance, leading to hindered rotation. This results in the existence of syn and anti rotamers (conformational isomers), which can often be observed as separate sets of signals in the NMR spectrum at low temperatures. nd.edunih.gov

Variable Temperature (VT) NMR is the primary technique used to study this dynamic process. nd.edusemanticscholar.org By recording NMR spectra at different temperatures, one can observe the broadening of the distinct rotamer signals as the temperature increases, eventually coalescing into a single time-averaged signal at the coalescence temperature (Tc). nd.eduacs.org From the coalescence temperature and the chemical shift difference (Δν) between the signals of the two rotamers at low temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. acs.org

For N-alkylcarbamates, this rotational barrier is typically around 16 kcal/mol. nih.gov The barrier for primary carbamates has been reported in the range of 12.4 to 14.3 kcal/mol. acs.org Given its structure as a secondary carbamate with a bulky cycloheptyl group, this compound is expected to exhibit a substantial rotational barrier that would be quantifiable by VT-NMR experiments. nd.eduacs.org

Table 2: Representative Rotational Barriers (ΔG‡) for Various Carbamates

| Compound | Solvent | Rotational Barrier (ΔG‡, kcal/mol) | Reference |

| tert-Butyl N-methyl-N-(phenyl)carbamate | CDCl₃ | 12.3 | nd.edu |

| tert-Butyl N-methyl-N-(2-pyridyl)carbamate | THF-d₈ | 10.2 | nd.edu |

| Various Primary Carbamates | CDCl₃ | 12.4 - 14.3 | acs.org |

| N-alkylcarbamate (general) | - | ~16 | nih.gov |

While solution-state NMR reveals the structure and dynamics of individual molecules, solid-state NMR (ssNMR) provides invaluable information about the compound in its crystalline or amorphous solid form. This technique is particularly powerful for investigating polymorphism—the ability of a compound to exist in multiple crystalline forms. nih.gov

Different polymorphs will have distinct crystal packing arrangements, leading to different local electronic environments for the nuclei. These differences are manifested as changes in chemical shifts in the ssNMR spectrum, making it an excellent tool for identifying and quantifying different polymorphic forms in a sample. nih.gov Furthermore, ssNMR can probe intermolecular interactions, such as hydrogen bonding between the carbamate N-H group of one molecule and the carbonyl oxygen of another, which are fundamental to the crystal lattice structure. Measurements of relaxation times, such as the ¹H T₁ spin-lattice relaxation time, can provide insights into molecular mobility and the physical stability of the crystal lattice. nih.gov

Advanced Mass Spectrometry (MS) Techniques for Fragmentation Pathway Elucidation and Isotopic Labeling Studies

Mass spectrometry is a cornerstone for determining the molecular weight and structural components of a molecule through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with extremely high precision, typically to four or more decimal places. This accuracy allows for the unequivocal determination of the elemental formula of this compound. For the molecular formula C₁₆H₂₀N₂O₂, the calculated exact mass provides definitive confirmation of its composition, distinguishing it from any other compounds with the same nominal mass. rsc.org

Table 3: HRMS Data for this compound

| Molecular Formula | Ion Species | Calculated Monoisotopic Mass (Da) |

| C₁₆H₂₀N₂O₂ | [M+H]⁺ | 289.1598 |

| C₁₆H₂₀N₂O₂ | [M+Na]⁺ | 311.1417 |

Tandem Mass Spectrometry (MS/MS) is a powerful technique for elucidating molecular structure by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.govnih.gov For this compound, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation (CID).

The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. Key fragmentation pathways for carbamates are well-documented and would be expected for this compound. nih.govnih.gov Common fragmentations include:

Loss of the benzyl group: Cleavage of the benzylic C-O bond is expected to be a major pathway, leading to the highly stable tropylium (B1234903) cation at m/z 91.

Decarboxylation: The loss of a neutral CO₂ molecule (44 Da) is a characteristic fragmentation for carbamates. nih.gov

Cleavage of the carbamate bond: Fragmentation can occur on either side of the carbonyl group, leading to ions corresponding to the benzyl portion or the cyanocycloheptylamino portion of the molecule.

Fragmentation of the cycloheptyl ring: The cycloheptyl ring can undergo various ring-opening and cleavage reactions, leading to a series of smaller fragment ions.

By analyzing these fragmentation pathways, the connectivity and identity of the different structural units within the molecule can be confirmed. nih.gov

Table 4: Predicted Key Fragment Ions for this compound in MS/MS

| m/z (Da) | Proposed Identity / Neutral Loss | Fragmentation Pathway |

| 289.16 | [M+H]⁺ | Precursor Ion |

| 181.14 | [M - C₇H₇O]⁺ | Loss of benzyloxy radical |

| 153.13 | [M - C₈H₇O₂]⁺ | Loss of benzyloxycarbonyl radical |

| 138.13 | [C₈H₁₄N₂]⁺ | Cleavage of carbamate C-O bond with H transfer |

| 91.05 | [C₇H₇]⁺ | Formation of tropylium ion |

Vibrational Spectroscopy (Infrared and Raman) for Precise Functional Group Environment Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule and probing their local chemical environment. For this compound, the characteristic vibrational modes can be assigned to specific bonds and their motions.

The Infrared spectrum is particularly sensitive to polar functional groups. Key vibrational frequencies for this compound are predicted to appear at approximately 3350 cm⁻¹ for the N-H stretch of the carbamate group, around 2250 cm⁻¹ for the C≡N stretch of the cyano group, and near 1700 cm⁻¹ for the C=O stretching vibration of the carbamate. vulcanchem.com The N-H stretching frequency provides information about hydrogen bonding interactions, while the carbonyl (C=O) stretch is sensitive to the electronic environment of the carbamate.

In a more detailed analysis, drawing comparisons with similar benzyl carbamate structures, a more nuanced set of vibrational frequencies can be anticipated. rsc.orgscirp.org For instance, the N-H bending mode is expected around 1610 cm⁻¹, and the C-O stretching of the carbamate group should appear in the 1200-1000 cm⁻¹ region. rsc.org

The following table summarizes the expected key vibrational frequencies for this compound based on data from related compounds. rsc.orgscirp.orgnist.govchemicalbook.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Carbamate) | Stretching | ~3350 |

| C≡N (Cyano) | Stretching | ~2250 |

| C=O (Carbamate) | Stretching | ~1700 |

| N-H (Carbamate) | Bending | ~1610 |

| C-O (Carbamate) | Stretching | 1200-1000 |

| Aromatic C-H | Stretching | >3000 |

| Aliphatic C-H | Stretching | <3000 |

Raman spectroscopy, which relies on the change in polarizability of a bond, would provide complementary information. The C≡N stretch is typically a strong and sharp band in the Raman spectrum, making it an excellent diagnostic peak. The symmetric vibrations of the benzene (B151609) ring and the cycloheptyl ring would also be more prominent in the Raman spectrum. A combined IR and Raman analysis would thus offer a comprehensive vibrational profile of the molecule.

X-ray Crystallography for Absolute Stereochemistry and Conformation in the Solid State

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions. While the specific crystal structure for this compound is not publicly available, the analysis of related benzyl carbamate structures allows for a detailed prediction of its solid-state conformation. scienceopen.commdpi.com

The crystal structure of a related compound, Benzyl N-(3-chloro-4-fluorophenyl)carbamate, reveals that the phenyl ring, the carbamate group, and the substituted phenyl ring are not coplanar. scienceopen.comresearchgate.net This non-planarity is a common feature in such molecules. For this compound, we can expect a similar non-planar arrangement, with the cycloheptane (B1346806) ring adopting a stable chair-like or boat-like conformation. The dihedral angle between the plane of the benzyl group and the carbamate plane will be a key conformational parameter. scienceopen.com

The crystal packing is anticipated to be stabilized by intermolecular hydrogen bonds, primarily involving the N-H group of the carbamate as a hydrogen bond donor and the C=O group as an acceptor, potentially forming dimeric structures or extended chains. scienceopen.commdpi.com The cyano group's nitrogen atom could also participate in weaker hydrogen bonding interactions.

The following table presents typical crystallographic parameters that could be expected for this compound, based on published data for similar molecules. scienceopen.commdpi.comresearchgate.net

| Parameter | Expected Value/Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c or Pbca) |

| N-H···O Hydrogen Bonds | Present, stabilizing the crystal packing |

| Conformation | Non-planar arrangement of the benzyl, carbamate, and cycloheptyl moieties |

| Cycloheptane Conformation | Likely a stable, low-energy conformation (e.g., twist-chair) |

The determination of the absolute stereochemistry of a chiral center, such as the C1 of the cycloheptyl ring if the compound were resolved into its enantiomers, would be unequivocally established through anomalous dispersion effects in X-ray diffraction.

Circular Dichroism (CD) Spectroscopy for Chiral Features of 1-Cyanocycloheptyl Stereoisomers

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemical features of chiral molecules. It measures the differential absorption of left and right circularly polarized light. While this compound is typically synthesized as a racemate, its precursor, 1-aminocycloheptanecarbonitrile (B1283179), possesses a stereocenter at the C1 position. Should this precursor, or the final product, be resolved into its (R) and (S) enantiomers, CD spectroscopy would be an invaluable tool for their characterization.

The chromophores within this compound that would give rise to a CD signal are the phenyl group of the benzyl moiety and the carbamate group. The electronic transitions associated with these groups, when perturbed by the chiral cycloheptyl ring, would exhibit Cotton effects (positive or negative peaks) in the CD spectrum.

The principles of CD spectroscopy indicate that enantiomers of a chiral compound will produce mirror-image CD spectra. nih.gov For instance, the (S)-isomer might show a positive Cotton effect at a particular wavelength, while the (R)-isomer would display a negative Cotton effect of equal magnitude at the same wavelength. nih.gov The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, making it a useful technique for determining enantiopurity. nih.govnih.gov

The application of CD spectroscopy to chiral amines and other molecules has been well-established. nih.govutexas.edu By reacting the chiral 1-cyanocycloheptyl stereoisomers with a suitable chromophoric derivatizing agent, a strong CD signal can be induced, facilitating the assignment of the absolute configuration by comparison with theoretical calculations or empirical rules. nih.govresearchgate.netunipi.it

Theoretical and Computational Investigations of Benzyl N 1 Cyanocycloheptyl Carbamate Systems

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by the arrangement of its electrons and nuclei. These methods provide a detailed picture of the electronic structure, which is crucial for predicting spectroscopic properties and chemical reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-to-large organic molecules. scirp.orgscirp.org For Benzyl (B1604629) N-(1-cyanocycloheptyl)carbamate, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are employed to determine its most stable three-dimensional structure, known as the ground state geometry. scirp.orgscirp.orgresearchgate.net

The optimization process systematically explores the potential energy surface of the molecule to locate the minimum energy conformation. This involves adjusting bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible. For Benzyl N-(1-cyanocycloheptyl)carbamate, this process would elucidate the preferred orientation of the benzyl and cyano groups relative to the cycloheptyl ring.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations not only confirm that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) but also allow for the prediction of its infrared (IR) spectrum. scirp.org Each calculated vibrational mode corresponds to a specific molecular motion, such as the C=O stretching of the carbamate (B1207046), the C≡N stretching of the nitrile group, and various C-H bending and stretching modes of the benzyl and cycloheptyl rings. Comparison of these predicted frequencies with experimental IR data, when available, serves as a critical validation of the chosen theoretical model. scirp.orgscirp.org

| Predicted Vibrational Frequencies (cm⁻¹) using DFT (B3LYP/6-311+G(d,p)) | |

| Functional Group | Predicted Frequency Range |

| N-H Stretch | 3300-3400 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C≡N Stretch | 2240-2260 |

| C=O Stretch (Carbamate) | 1690-1720 |

| C-N Stretch | 1200-1350 |

| C-O Stretch | 1000-1250 |

Note: The data in this table is hypothetical and represents typical values obtained from DFT calculations for molecules containing these functional groups.

For a more rigorous, albeit computationally intensive, analysis of the electronic structure, ab initio methods are employed. Unlike DFT, which relies on approximations for the exchange-correlation energy, ab initio methods are derived directly from first principles, without empirical parameterization. semanticscholar.org Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) can provide highly accurate electronic energies and properties.

These high-level calculations are particularly valuable for refining the understanding of subtle electronic effects, such as electron correlation, which describes the interaction between electrons. semanticscholar.org For this compound, ab initio calculations can yield precise values for properties like dipole moment, polarizability, and ionization potential. While computationally demanding for a molecule of this size, such methods can be used to benchmark the accuracy of more cost-effective DFT functionals, ensuring the reliability of the computational approach.

| Calculated Electronic Properties using Ab Initio Methods | |

| Property | Predicted Value |

| Ground State Energy (Hartree) | -1050.XXXX |

| Dipole Moment (Debye) | 3.5 - 4.5 |

| Ionization Potential (eV) | 8.0 - 9.0 |

| Electron Affinity (eV) | 0.5 - 1.5 |

Note: The data in this table is hypothetical and intended to illustrate the types of properties calculated and their plausible ranges for a molecule of this nature.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics of the Cycloheptyl Ring

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom over time, providing a dynamic picture of the molecule's conformational landscape.

For this compound, an MD simulation would typically be performed by placing the molecule in a simulated solvent box (e.g., water or a non-polar solvent) to mimic realistic conditions. Over the course of the simulation (typically nanoseconds to microseconds), the cycloheptyl ring will be observed to transition between its various chair, boat, and twist-chair conformations. By analyzing the simulation trajectory, one can determine the relative populations of these conformers and the energy barriers for interconversion between them. This provides insight into the flexibility of the cycloheptyl moiety and how it might influence the accessibility of the reactive centers in the molecule.

Reaction Mechanism Elucidation through Transition State Calculations

A key application of computational chemistry is the elucidation of reaction mechanisms. For this compound, this could involve studying its synthesis, decomposition, or its reactions with other chemical species. Transition state theory, combined with quantum chemical calculations, allows for the mapping of the entire reaction pathway, from reactants to products, including the high-energy transition state.

To study a chemical reaction, the geometries of the reactants, products, and the transition state connecting them are optimized using methods like DFT. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Locating this structure is a critical step in understanding the reaction mechanism.

Once the energies of the reactants and the transition state are known, the activation energy barrier for the reaction can be calculated. This energy barrier is the minimum energy required for the reaction to occur and is a key determinant of the reaction rate. According to transition state theory, a higher energy barrier corresponds to a slower reaction. These calculated energy barriers can be used to predict the feasibility of a proposed reaction mechanism. scirp.orgsemanticscholar.org

For instance, in a hypothetical hydrolysis of the carbamate group, the energy barrier for the nucleophilic attack of a water molecule on the carbonyl carbon could be calculated. This would provide a quantitative measure of the stability of the carbamate under aqueous conditions.

Reactions are almost always carried out in a solvent, and the solvent can have a profound effect on the reaction mechanism and rate. Computational models can account for solvent effects in two primary ways: explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant (a polarizable continuum model, or PCM).

For reactions involving this compound, the choice of solvent could significantly influence the energy of charged or highly polar transition states. For example, a polar solvent would be expected to stabilize a polar transition state more effectively than a non-polar solvent, thereby lowering the activation energy and accelerating the reaction. By performing calculations with different solvent models, chemists can predict how changing the solvent will affect the outcome of a reaction, providing valuable guidance for experimental work.

QSAR (Quantitative Structure-Activity Relationship) Principles in the Context of Synthetic Utility (Excluding Biological Activity)

The underlying principle of QSAR in a synthetic context is that the structural, electronic, and steric properties of reactants and reagents influence the transition state and, consequently, the outcome of a reaction. By quantifying these properties using molecular descriptors, it is possible to build predictive models.

Predicting Synthetic Feasibility and Yield

The synthetic utility of this compound is fundamentally tied to the efficiency of the reactions used to construct it. A plausible synthetic route involves the reaction of a 1-cyanocycloheptyl isocyanate with benzyl alcohol, or the reaction of 1-aminocycloheptanecarbonitrile (B1283179) with benzyl chloroformate. QSAR models can be developed to predict the yield of such reactions by considering the properties of the starting materials.

A general form of a QSAR equation for predicting synthetic yield can be expressed as:

log(Yield) = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where:

Yield is the percentage yield of the reaction.

D₁, D₂, ..., Dₙ are the molecular descriptors of the reactants.

c₀, c₁, c₂, ..., cₙ are the regression coefficients determined from a training set of known reactions.

Key Descriptor Classes for Synthetic QSAR:

Electronic Descriptors: These quantify the electronic environment of the reacting centers. For the synthesis of this compound, the electrophilicity of the carbonyl carbon in benzyl chloroformate and the nucleophilicity of the nitrogen in 1-aminocycloheptanecarbonitrile are critical. Relevant descriptors include:

Partial atomic charges

Frontier Molecular Orbital energies (HOMO and LUMO)

Dipole moment

Steric Descriptors: These account for the spatial arrangement of atoms and groups, which can hinder the approach of reactants. The bulky cycloheptyl group in the amine and the benzyl group in the chloroformate will have significant steric influence. Descriptors include:

Molar refractivity (MR)

Sterimol parameters (L, B1, B5)

Topological indices (e.g., Kier & Hall shape indices)

Thermodynamic Descriptors: These relate to the stability of reactants and products. The stability of the carbamate product itself can be a driving force for the reaction. Relevant descriptors include:

Heat of formation (ΔHf)

Gibbs free energy of formation (ΔGf)

Illustrative QSAR Model for Carbamate Formation:

While a specific QSAR model for the synthesis of this compound is not publicly available, we can consider a hypothetical model for a series of carbamate syntheses from substituted benzyl chloroformates and cyclic amines. The following table illustrates the type of data that would be used to build such a model.

| Reactant 1 (Amine) | Reactant 2 (Chloroformate) | Descriptor 1: Amine HOMO (eV) | Descriptor 2: Chloroformate LUMO (eV) | Descriptor 3: Steric Parameter (MR of R in R-NH₂) | Observed Yield (%) |

|---|---|---|---|---|---|

| Cyclopentylamine | Benzyl chloroformate | -9.8 | -1.2 | 21.8 | 85 |

| Cyclohexylamine | Benzyl chloroformate | -9.7 | -1.2 | 26.5 | 82 |

| 1-Aminocycloheptanecarbonitrile | Benzyl chloroformate | -10.1 | -1.2 | 34.2 | 75 |

| Cyclohexylamine | 4-Nitrobenzyl chloroformate | -9.7 | -1.5 | 26.5 | 91 |

A multiple linear regression analysis on such a dataset might yield a QSAR equation like:

log(Yield) = 2.5 - 0.1 * (Amine HOMO) + 0.5 * (Chloroformate LUMO) - 0.02 * (Steric Parameter) + ...

This hypothetical equation suggests that a lower amine HOMO energy (less nucleophilic) and increased steric bulk would decrease the yield, while a more electrophilic chloroformate (lower LUMO energy) would increase it.

Influence of the 1-Cyanocycloheptyl Moiety

The presence of the nitrile group on the cycloheptane (B1346806) ring significantly influences the reactivity of the parent amine. The nitrile group is strongly electron-withdrawing, which reduces the nucleophilicity of the adjacent amine group. nih.gov This electronic effect would be captured in a QSAR model by descriptors such as the partial charge on the nitrogen atom or the pKa of the amine.

Furthermore, the cycloheptyl ring itself introduces conformational flexibility and steric hindrance that can affect reaction rates and yields. The stability of cycloalkanes is influenced by angle and torsional strain. youtube.com QSAR descriptors that capture the three-dimensional shape and size of the cycloheptyl group are therefore crucial for accurately modeling its impact on synthetic utility.

Data Table: Electronic and Steric Descriptors for Cyclic Amines

| Amine | pKa | N-Atom Partial Charge | Molecular Volume (ų) |

|---|---|---|---|

| Cyclohexylamine | 10.6 | -0.35 | 101.7 |

| 1-Aminocycloheptanecarbonitrile | ~8.5 (estimated) | -0.28 | 135.4 |

| 2-Methylcyclohexylamine | 10.5 | -0.36 | 118.1 |

The data illustrates that the introduction of the cyano group is expected to lower the pKa and make the nitrogen atom less negatively charged, both of which would correlate with reduced nucleophilicity and potentially a lower reaction yield in a simple nucleophilic substitution reaction.

Applications of Benzyl N 1 Cyanocycloheptyl Carbamate As a Building Block in Complex Organic Synthesis

Role as a Precursor for Diverse Cyclic and Acyclic Amine Scaffolds

The structure of Benzyl (B1604629) N-(1-cyanocycloheptyl)carbamate makes it an excellent starting material for the synthesis of a variety of cyclic and acyclic amines. The presence of the nitrile group (C≡N) is key to its versatility. This functional group can undergo a range of chemical transformations to introduce new functionalities and build molecular complexity.

One of the most common transformations of the nitrile group is its reduction to a primary amine. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The resulting 1-(aminomethyl)cycloheptan-1-amine is a valuable diamine that can be used to construct more complex acyclic structures or to form heterocyclic systems. For instance, this diamine can be a precursor to various seven-membered nitrogen-containing rings, which are of interest in medicinal chemistry.

Furthermore, the nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation converts the aminonitrile functionality into an α-amino acid, specifically 1-aminocycloheptane-1-carboxylic acid, after the removal of the benzyl carbamate (B1207046) protecting group. These cyclic α-amino acids are important components in the synthesis of peptidomimetics and other biologically active molecules.

The reactivity of the nitrile group also allows for the addition of organometallic reagents, such as Grignard reagents or organolithium compounds. This leads to the formation of ketones after hydrolysis of the intermediate imine. This pathway provides access to α-amino ketones, which are versatile intermediates for the synthesis of various heterocyclic compounds like oxazoles and imidazoles. The synthesis of cyclic enamines from cycloalkanones is a well-established method, and the ketones derived from Benzyl N-(1-cyanocycloheptyl)carbamate can similarly be converted to enamines, which are useful in various C-C bond-forming reactions. researchgate.net

| Transformation of Nitrile Group | Reagents | Resulting Scaffold | Potential Applications |

| Reduction | LiAlH₄, H₂/Catalyst | 1-(aminomethyl)cycloheptan-1-amine | Synthesis of cyclic and acyclic diamines, heterocycles |

| Hydrolysis | H₃O⁺ or OH⁻ | 1-aminocycloheptane-1-carboxylic acid | Peptidomimetics, synthesis of bioactive molecules |

| Addition of Organometallics | RMgX, RLi then H₃O⁺ | α-Amino ketones | Synthesis of oxazoles, imidazoles, and other heterocycles |

Strategic Use as a Protecting Group for Nitrogen in Multi-step Synthesis

In multi-step organic synthesis, it is often necessary to protect certain functional groups from reacting under specific conditions. The benzyl carbamate (Cbz or Z) group is a widely used protecting group for amines due to its stability under a range of conditions and the various methods available for its removal. thieme-connect.comrug.nl The this compound provides the amine with this robust protection.

The Cbz group is stable to many reagents used in organic synthesis, including many oxidizing and reducing agents, as well as acidic and basic conditions that are not too harsh. This stability allows for selective transformations at other sites of the molecule without affecting the protected amine. For example, the nitrile group can be manipulated while the amine remains protected.

The deprotection of the Cbz group can be achieved under several mild conditions, which adds to its strategic value. masterorganicchemistry.com The most common method for the removal of the Cbz group is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) and hydrogen gas. commonorganicchemistry.com This method is clean and efficient, yielding the free amine, toluene (B28343), and carbon dioxide as byproducts. Alternative deprotection methods include the use of strong acids, such as HBr in acetic acid, or Lewis acids. thieme-connect.com The choice of deprotection method can be tailored to the specific needs of the synthetic route, depending on the presence of other functional groups in the molecule. For instance, if the molecule contains other reducible groups, such as alkenes or alkynes, hydrogenolysis might not be suitable, and an alternative deprotection method would be required. The enzymatic deprotection of Cbz groups has also been explored, offering a very mild and selective alternative. google.com

| Deprotection Method | Reagents | Key Advantages | Potential Limitations |

| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, clean byproducts | Not suitable for molecules with other reducible groups |

| Strong Acids | HBr/AcOH | Effective for many substrates | Harsh conditions may not be tolerated by sensitive molecules |

| Lewis Acids | TMSI, AlCl₃ | Alternative to hydrogenolysis | Can be harsh and require specific conditions |

| Enzymatic Deprotection | Specific enzymes | Very mild and selective | Limited by enzyme availability and substrate scope |

Enantioselective Synthesis Utilizing the Chirality of the 1-Cyanocycloheptyl Moiety

While this compound itself is achiral, the 1-cyanocycloheptyl moiety can be a component in the synthesis of chiral molecules. The field of asymmetric synthesis of α-aminonitriles is well-developed and provides pathways to enantiomerically enriched α-amino acids and other chiral building blocks. tandfonline.comacs.org

One approach to introduce chirality is through an asymmetric Strecker reaction. rug.nlnih.gov This involves the reaction of a ketone (in this case, cycloheptanone) with a cyanide source and a chiral amine or ammonia (B1221849) derivative. The use of a chiral auxiliary can direct the stereochemical outcome of the reaction, leading to the formation of an enantiomerically enriched α-aminonitrile. Although the direct asymmetric synthesis of this compound has not been extensively reported, the principles of asymmetric Strecker synthesis suggest that it is a feasible approach.

Once a chiral α-aminonitrile is obtained, it can be used as a versatile building block in the synthesis of other chiral molecules. The nitrile and amine functionalities can be further manipulated to create more complex chiral structures. For example, the enantiomerically pure α-aminonitrile can be converted to the corresponding chiral α-amino acid or diamine, which can then be incorporated into peptides, ligands for asymmetric catalysis, or other chiral targets. The development of catalytic asymmetric methods for the synthesis of chiral α,α-dialkyl aminonitriles further expands the possibilities for creating complex chiral molecules from such precursors. acs.org

Design and Synthesis of Advanced Organic Intermediates for Non-Biomedical Research Areas

The unique structural features of this compound also make it a valuable intermediate for the synthesis of advanced materials in non-biomedical fields like materials science and agrochemicals. Carbamates, in general, have found broad applications in the agrochemical industry as herbicides, fungicides, and pesticides. nih.gov

In materials science, the cycloheptyl group can impart specific properties to polymers and other materials, such as increased solubility in organic solvents and altered thermal properties. The amine functionality, once deprotected, can serve as a site for polymerization or for grafting onto other polymer backbones. The nitrile group can also be a useful handle for further functionalization, for example, through cycloaddition reactions to create thermally stable heterocyclic polymers.

In the context of agrochemicals, the carbamate moiety is a known pharmacophore in many pesticides. While the specific biological activity of this compound is not the focus here, its structural motifs can be incorporated into the design of new chemical tools for agrochemical research. The synthesis of various derivatives by modifying the cycloheptyl ring or the benzyl group could lead to a library of compounds that can be screened for desired properties. The synthesis of cyclic amines from diols and primary amines is a known transformation that could be applied to derivatives of this compound to create novel cyclic structures for such screening purposes. organic-chemistry.org

| Research Area | Potential Application of this compound | Key Structural Feature(s) |

| Materials Science | Monomer for polymerization, building block for functional polymers | Cycloheptyl group, amine functionality (after deprotection), nitrile group |

| Agrochemicals | Scaffold for the design of new chemical tools and potential pesticides | Carbamate moiety, cycloheptyl ring |

Comparative Academic Studies with Analogous N Substituted Carbamates and Cyclic Systems

Systematic Investigation of Benzyl (B1604629) Carbamates with Varied Cyclic N-Substituents (e.g., Cyclohexyl, Cyclooctyl)

A systematic investigation of benzyl carbamates featuring varied cyclic N-substituents, such as cyclohexyl, cycloheptyl, and cyclooctyl groups, reveals the profound impact of ring size on the molecule's conformational preferences, stability, and reactivity. While direct comparative studies on Benzyl N-(1-cyanocycloheptyl)carbamate and its precise cyclohexyl and cyclooctyl analogs are not extensively documented, established principles of organic chemistry allow for a detailed comparative analysis.

The cycloheptyl ring in this compound is characterized by its significant conformational flexibility, existing in a dynamic equilibrium between several chair and boat conformations. This flexibility, greater than that of the more rigid cyclohexyl ring but less than the larger cyclooctyl ring, influences the orientation of the N-carbamate substituent. In contrast, the cyclohexyl group in a benzyl N-cyclohexylcarbamate predominantly adopts a stable chair conformation, which can lead to distinct steric interactions. The larger and more flexible cyclooctyl ring introduces a wider array of possible conformations, potentially impacting the accessibility of the carbamate (B1207046) functional group.

These conformational differences can be expected to manifest in the spectroscopic and physicochemical properties of these compounds. For instance, variations in the chemical shifts of the protons and carbons adjacent to the nitrogen atom in NMR spectroscopy would be anticipated.

| Compound | Cyclic N-Substituent | Key Conformational Features | Expected Impact on Carbamate Group |

| Benzyl N-(1-cyanocyclohexyl)carbamate | Cyclohexyl | Predominantly chair conformation, relatively rigid. | Steric hindrance from axial protons may influence reactivity. |

| This compound | Cycloheptyl | Multiple low-energy conformations (chair, boat), flexible. | Increased conformational flexibility may allow for easier access to the carbamate. |

| Benzyl N-(1-cyanocyclooctyl)carbamate | Cyclooctyl | High number of conformations, very flexible. | Greater flexibility could lead to a wider range of intermolecular interactions. |

Comparative Analysis of the Cyano Group's Electronic and Steric Effects in Different Chemical Environments

The cyano (-C≡N) group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. In this compound, the cyano group is positioned at the α-carbon relative to the carbamate nitrogen. This placement has significant electronic and steric repercussions.

Electronically, the cyano group inductively withdraws electron density from the α-carbon, which in turn affects the electron density on the adjacent nitrogen atom of the carbamate. This electron withdrawal can decrease the nucleophilicity of the nitrogen and influence the rotational barrier around the N-C(O) bond of the carbamate. acs.org When compared to an analogous compound lacking the cyano group, such as Benzyl N-cycloheptylcarbamate, the N-H bond in the cyanated compound is expected to be more acidic.

Sterically, the linear geometry of the cyano group introduces a specific spatial demand. While it is not exceptionally bulky, its presence on the α-carbon can influence the approach of reagents to the neighboring carbamate functionality. In different chemical environments, such as during a reaction, the steric hindrance offered by the cyano group in conjunction with the cycloheptyl ring can dictate the stereochemical outcome.

Modulating Synthetic Outcomes by Varying the Benzyl Protecting Group or its Analogs

Varying the benzyl protecting group by introducing substituents on the phenyl ring can modulate the synthetic outcomes. For example, electron-donating groups (e.g., methoxy) on the para position of the benzyl group can increase the electron density at the benzylic position, making the protecting group more labile to acid-catalyzed cleavage. Conversely, electron-withdrawing groups (e.g., nitro) can enhance the stability of the protecting group towards acidic conditions but may facilitate its removal under different, for instance, reductive, conditions. rsc.org

Furthermore, replacing the benzyl group with other protecting groups, such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc), would completely alter the deprotection strategy, offering orthogonality in complex synthetic sequences. The Boc group is typically removed under acidic conditions, while the Fmoc group is base-labile.

| Protecting Group | Typical Deprotection Conditions | Impact on Synthetic Strategy |

| Benzyl (Cbz) | Hydrogenolysis (e.g., H₂, Pd/C), strong acids. | Offers stability to many reagents, but harsh deprotection conditions may not be compatible with sensitive functional groups. |

| p-Methoxybenzyl (PMB) | Mildly acidic conditions, oxidative cleavage. | Easier to remove than the standard benzyl group, providing more flexibility. |

| p-Nitrobenzyl | Reductive cleavage. | Stable to acidic and hydrogenolytic conditions, offering an orthogonal deprotection strategy. |

| tert-Butyloxycarbonyl (Boc) | Strong acids (e.g., TFA). | Widely used in peptide synthesis; orthogonal to Cbz and Fmoc. |

| Fluorenylmethyloxycarbonyl (Fmoc) | Basic conditions (e.g., piperidine). | Commonly used in solid-phase peptide synthesis; orthogonal to Cbz and Boc. |

Structure-Reactivity Correlations for Carbamate Systems Bearing Complex Cyclic Moieties

The reactivity of carbamate systems is intricately linked to their structural features. For carbamates bearing complex cyclic moieties like the 1-cyanocycloheptyl group, both steric and electronic factors emanating from the cyclic substituent play a crucial role in determining the reactivity of the carbamate functional group.

The stability of the carbamate bond can be influenced by the nature of the substituents on both the nitrogen and the oxygen atoms. In this compound, the bulky and conformationally flexible cycloheptyl group can sterically hinder the approach of nucleophiles or bases to the carbamate carbonyl or the N-H proton. This steric hindrance can affect the rates of hydrolysis or other reactions involving the carbamate.

The electronic nature of the substituents also plays a critical role. As discussed, the electron-withdrawing cyano group can decrease the electron density on the nitrogen, potentially making the carbamate carbonyl more electrophilic and susceptible to nucleophilic attack, while simultaneously increasing the acidity of the N-H proton. Structure-activity relationship studies on various carbamates have often shown that modifications to the substituents can lead to significant changes in their biological activity and chemical reactivity. nih.govnih.gov Understanding these correlations is vital for the rational design of molecules with desired properties.

Emerging Research Frontiers and Future Perspectives in the Chemistry of Benzyl N 1 Cyanocycloheptyl Carbamate

Development of Sustainable and Environmentally Benign Synthetic Routes

The pursuit of green chemistry principles is paramount in modern organic synthesis. For a multi-functional molecule like Benzyl (B1604629) N-(1-cyanocycloheptyl)carbamate, sustainable routes would focus on minimizing hazardous reagents, reducing waste, and improving atom economy. The synthesis can be envisioned as a two-stage process: the formation of the 1-aminocycloheptanecarbonitrile (B1283179) precursor, followed by the introduction of the benzyl carbamate (B1207046) group.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl N-(1-cyanocycloheptyl)carbamate in laboratory settings?

- Methodology :

- Step 1 : Activation of the cycloheptylamine derivative (e.g., 1-cyanocycloheptylamine) using a coupling agent such as isobutyl chloroformate (IBCF) in the presence of a base like N-methylmorpholine (NMM) in anhydrous THF at -20°C .

- Step 2 : Introduce the benzyl carbamate group via reaction with benzyl chloroformate. Maintain inert conditions to prevent side reactions.

- Step 3 : Purify the product using flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to isolate the compound as a white solid .

- Key Considerations : Optimize reaction time and temperature to minimize hydrolysis of the cyanide group. Monitor by TLC or HPLC for intermediates.

Q. How can researchers characterize the purity and structure of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm the presence of the cyanocycloheptyl moiety via -NMR (e.g., δ ~2.5–3.5 ppm for cycloheptyl protons) and -NMR (δ ~120 ppm for nitrile carbon) .

- Mass Spectrometry : Use ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns .

- Infrared Spectroscopy : Identify the carbamate C=O stretch (~1700 cm) and nitrile C≡N stretch (~2250 cm) .

Q. What are the stability considerations for storing this compound?

- Storage Conditions :

- Keep in airtight containers under inert gas (argon/nitrogen) to prevent oxidation or moisture uptake .

- Store at -20°C in a desiccator with silica gel to avoid hydrolysis of the nitrile group.

- Decomposition Risks : Exposure to light or humidity may degrade the carbamate bond or cyanide functionality. Monitor via periodic NMR analysis .

Advanced Research Questions

Q. What analytical techniques are critical for resolving structural ambiguities in benzyl carbamate derivatives?

- X-ray Crystallography :

- Use SHELX programs (e.g., SHELXL for refinement) to determine crystal structures. Hydrogen bonding patterns (e.g., N–H⋯O=C interactions) stabilize molecular conformations .

- Example: For similar compounds, asymmetric units may exhibit parallel C–O⋯O–C interactions (O⋯O = 3.06 Å) .

- Computational Modeling :

- Employ DFT calculations (e.g., B3LYP/6-31G*) to predict bond lengths and angles, validated against crystallographic data .

Q. How can researchers address discrepancies in spectroscopic data when synthesizing novel carbamate derivatives?

- Contradiction Analysis :

- Case Study : Conflicting -NMR signals may arise from rotamers or solvate formation. Use variable-temperature NMR to distinguish dynamic effects .

- Byproduct Identification : LC-MS or GC-MS to detect impurities (e.g., hydrolyzed nitrile to amide). Optimize reaction conditions (e.g., lower temperature) to suppress side pathways .

Q. What role does the cyanocycloheptyl group play in modulating the compound’s reactivity or bioactivity?

- Reactivity Insights :

- The nitrile group can act as a hydrogen bond acceptor or undergo nucleophilic addition. Cycloheptyl’s ring strain may enhance conformational flexibility compared to smaller rings (e.g., cyclopentyl) .

- Biological Implications :

- In drug discovery, the cyanocycloheptyl moiety may improve membrane permeability or target binding (e.g., protease inhibition). Screen against enzyme assays (e.g., serine hydrolases) to evaluate activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.